1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)-
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Overview
Description
1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- is a heterocyclic compound that features both tetrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- typically involves the formation of the tetrazole ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via the click chemistry approach, which is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or thiazole ring is substituted by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, water, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylphenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the thiazole moiety.
4-Thiazolylmethyl derivatives: Compounds with similar thiazole structures but different substituents.
Uniqueness
1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- is unique due to the presence of both tetrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55315-41-8 |
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Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N5S/c1-8-4-2-3-5-10(8)12-13-9(7-18-12)6-11-14-16-17-15-11/h2-5,7H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
HEPOFCGJJIAVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CC3=NNN=N3 |
Origin of Product |
United States |
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